molecular formula C19H24N4O2S B2709144 3-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine CAS No. 2415552-48-4

3-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine

Cat. No.: B2709144
CAS No.: 2415552-48-4
M. Wt: 372.49
InChI Key: ACLCEINNWGSBQJ-UHFFFAOYSA-N
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Description

3-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine typically involves multi-step organic reactions. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and ensure safety during large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and heterocyclic rings makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-4-6-18(8-14(13)2)26(24,25)23-11-16-9-22(10-17(16)12-23)19-7-5-15(3)20-21-19/h4-8,16-17H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLCEINNWGSBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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